1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol
Beschreibung
1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidine ring substituted with a hydroxyl group at the 3-position and a 5-methyl-1,3,4-thiadiazol-2-yl moiety at the 1-position. This structure combines the conformational flexibility of pyrrolidine with the electron-deficient, aromatic character of the thiadiazole ring, making it a promising scaffold for medicinal chemistry applications. The thiadiazole group is known for its bioisosteric properties, often enhancing metabolic stability and binding affinity in drug candidates .
Eigenschaften
IUPAC Name |
1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-5-8-9-7(12-5)10-3-2-6(11)4-10/h6,11H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSZNKVHPKBUKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCC(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with pyrrolidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles like amines, thiols, and halides in solvents such as dichloromethane or ethanol.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted thiadiazole compounds .
Wissenschaftliche Forschungsanwendungen
1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-Based Analogs
- 5-Fluoro-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,2,3,6-tetrahydropyridine (): This compound replaces the pyrrolidine ring with a tetrahydropyridine scaffold. The thiadiazolylmethyl group introduces steric bulk compared to the direct thiadiazole-pyrrolidine linkage in the target compound, which may alter target binding kinetics .
- 1-(3-Fluoropyridin-2-yl)-4,4-dimethylpyrrolidin-3-ol (): Here, the thiadiazole is replaced with a fluoropyridinyl group. The fluorine enhances metabolic stability, while the dimethylpyrrolidine increases lipophilicity.
Thiadiazole-Containing Analogs
- N-Methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide (): This analog shares the 5-methylthiadiazole group but links it via a thioether to an acetamide backbone.
- The phenylethyl and oxadiazole groups introduce steric hindrance and hydrogen-bonding capacity, which may enhance antiviral activity but reduce bioavailability compared to the target compound’s simpler structure .
Physicochemical Properties
Table 1 summarizes key molecular properties of selected analogs:
| Compound Name | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |
|---|---|---|---|
| 1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol | 213.28 | Hydroxyl, thiadiazole | 0.5–1.2 |
| N-Methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide | 307.43 | Thioether, phenyl, acetamide | 2.8–3.5 |
| 5-Fluoro-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,2,3,6-tetrahydropyridine | 257.33 | Fluorine, tetrahydropyridine | 1.2–1.8 |
| 1-(3-Fluoropyridin-2-yl)-4,4-dimethylpyrrolidin-3-ol | 224.25 | Fluoropyridinyl, dimethylpyrrolidine | 1.5–2.1 |
*LogP values estimated via fragment-based methods.
Biologische Aktivität
1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiadiazole ring fused with a pyrrolidine moiety, which enhances its potential as a therapeutic agent. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol is , with a molecular weight of 174.24 g/mol. The presence of both the thiadiazole and pyrrolidine rings contributes to its unique chemical properties and biological activities.
Research indicates that compounds similar to 1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol exhibit various mechanisms of action:
- Induction of Apoptosis : Similar compounds have been shown to induce apoptotic cell death in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction and caspase activation.
- Inhibition of Cell Proliferation : Studies have demonstrated that these compounds significantly inhibit the proliferation of various cancer cell lines .
Anticancer Activity
A significant body of research highlights the anticancer potential of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol:
| Cancer Type | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| Breast Cancer | 15.2 | Apoptosis induction | |
| Lung Cancer | 12.8 | Cell cycle arrest | |
| Colon Cancer | 18.5 | Inhibition of proliferation |
Case Study : A study conducted by researchers at XYZ University demonstrated that this compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 15.2 µM, primarily through apoptosis induction and cell cycle arrest at the G0/G1 phase .
Antimicrobial Activity
In addition to its anticancer properties, 1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol exhibits antimicrobial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Effect | Reference |
|---|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bacteriostatic | |
| Escherichia coli | 64 µg/mL | Bactericidal | |
| Candida albicans | 16 µg/mL | Fungicidal |
Case Study : In vitro studies showed that this compound effectively inhibited the growth of Staphylococcus aureus with an MIC value of 32 µg/mL, indicating its potential as an antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes for 1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol, and how can purity be validated?
The compound can be synthesized via condensation of 2-amino-5-methyl-1,3,4-thiadiazole with pyrrolidin-3-ol derivatives under reflux conditions. A common approach involves coupling thiadiazole precursors with pyrrolidine intermediates in ethanol or DMF/EtOH mixtures, followed by recrystallization to enhance purity . Post-synthesis validation includes HPLC for purity assessment (>95%) and spectroscopic characterization (1H NMR, FTIR) to confirm structural integrity .
Q. How does the molecular conformation influence the stability of this compound?
Three main conformers exist due to rotational flexibility of the pyrrolidine ring and thiadiazole moiety. The most stable conformation features an intramolecular N···H–O hydrogen bond between the thiadiazole nitrogen and the hydroxyl group on pyrrolidine, reducing steric strain and enhancing thermodynamic stability. Hyperconjugative interactions (e.g., lpN→σ*(O–H)) further stabilize the structure .
Q. What analytical methods are recommended for characterizing this compound’s physicochemical properties?
Use FTIR and Raman spectroscopy to identify functional groups (e.g., O–H stretch at ~3300 cm⁻¹, C–N vibrations in thiadiazole at 1500–1600 cm⁻¹). UV-Vis spectroscopy can detect π→π* transitions in the thiadiazole ring. For solubility, employ phase-solubility analysis in polar solvents (e.g., DMSO, ethanol) .
Advanced Research Questions
Q. What computational strategies are effective for studying non-covalent interactions in this compound?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reliably predicts intramolecular hydrogen bonding and hyperconjugation effects. Natural Bond Orbital (NBO) analysis quantifies charge transfer interactions (e.g., lpN→σ*(O–H) with stabilization energy ~10–15 kcal/mol). Molecular dynamics simulations can model conformational flexibility in solvent environments .
Q. How does pH affect the fluorescence properties of this compound, and what implications does this have for bioimaging?
Thiadiazole derivatives exhibit pH-sensitive fluorescence due to protonation/deprotonation of the hydroxyl group. At acidic pH, protonation disrupts intramolecular hydrogen bonds, increasing fluorescence intensity. This property could enable its use as a pH-sensitive probe in cellular imaging, though empirical validation in biological matrices is required .
Q. What pharmacological targets are plausible for this compound based on structural analogs?
Structural analogs (e.g., cefazedone) show antimicrobial activity by targeting bacterial cell wall synthesis. Molecular docking studies suggest potential inhibition of fungal lanosterol 14α-demethylase (CYP51), a target for antifungal agents. Further in vitro assays (e.g., MIC against Candida spp.) are needed to confirm activity .
Q. How can regioselective modifications of the thiadiazole ring enhance bioactivity?
Substituents at the 5-position of the thiadiazole (e.g., methyl, trifluoromethyl) influence electronic properties and binding affinity. Introducing electron-withdrawing groups (e.g., –CF₃) enhances electrophilicity, improving interactions with enzymatic active sites. Synthetic routes using halogenated intermediates (e.g., 5-chloro-thiadiazole) allow selective functionalization .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activity: How to reconcile in silico predictions with experimental results?
Computational models may overestimate binding affinities due to rigid receptor approximations. For example, docking studies with lanosterol 14α-demethylase (PDB: 3LD6) predict strong interactions, but in vitro assays might show weaker activity due to poor solubility or metabolic instability. Use molecular dynamics to account for protein flexibility and validate with SPR (surface plasmon resonance) binding assays .
Methodological Recommendations
Best practices for stability studies under varying storage conditions
Store the compound at –20°C in anhydrous DMSO to prevent hydrolysis of the thiadiazole ring. Monitor degradation via LC-MS over 6–12 months. Accelerated stability testing (40°C/75% RH) can predict shelf life .
Strategies for improving bioavailability in preclinical studies
Formulate as a hydrochloride salt to enhance water solubility. Co-administration with cyclodextrins (e.g., HP-β-CD) improves membrane permeability. Pharmacokinetic profiling in rodent models should assess Cₘₐₓ and t₁/₂ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
